molecular formula C15H14N2O2 B11978915 Ethyl 4-(phenylazo)benzoate CAS No. 7508-68-1

Ethyl 4-(phenylazo)benzoate

Cat. No.: B11978915
CAS No.: 7508-68-1
M. Wt: 254.28 g/mol
InChI Key: ZABJMLAHGWTODF-UHFFFAOYSA-N
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Description

Ethyl 4-(phenylazo)benzoate is an organic compound belonging to the class of azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is known for its vibrant color and is commonly used in dyeing processes. Its molecular formula is C15H14N2O2, and it is often utilized in various scientific and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-(phenylazo)benzoate can be synthesized through a diazotization reaction followed by azo coupling. The process typically involves the following steps:

    Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

    Azo Coupling: The diazonium salt is then reacted with ethyl 4-aminobenzoate in an alkaline medium to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow synthesis methods are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(phenylazo)benzoate undergoes various chemical reactions, including:

    Reduction: The azo group (N=N) can be reduced to form corresponding amines.

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 4-(phenylazo)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(phenylazo)benzoate involves its interaction with molecular targets through its azo group. The compound can undergo reduction to form amines, which can then interact with various biological molecules. The azo group can also participate in electron transfer reactions, influencing cellular processes and pathways .

Comparison with Similar Compounds

Ethyl 4-(phenylazo)benzoate can be compared with other azo compounds such as:

Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .

Properties

CAS No.

7508-68-1

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

ethyl 4-phenyldiazenylbenzoate

InChI

InChI=1S/C15H14N2O2/c1-2-19-15(18)12-8-10-14(11-9-12)17-16-13-6-4-3-5-7-13/h3-11H,2H2,1H3

InChI Key

ZABJMLAHGWTODF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=NC2=CC=CC=C2

Origin of Product

United States

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